molecular formula C9H7ClFNO B8706451 4-Chloro-2-fluoro-5-propargyloxyaniline CAS No. 84478-65-9

4-Chloro-2-fluoro-5-propargyloxyaniline

Cat. No. B8706451
CAS RN: 84478-65-9
M. Wt: 199.61 g/mol
InChI Key: LJQYJIZHXPFEBQ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-propargyloxyaniline is a useful research compound. Its molecular formula is C9H7ClFNO and its molecular weight is 199.61 g/mol. The purity is usually 95%.
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properties

CAS RN

84478-65-9

Product Name

4-Chloro-2-fluoro-5-propargyloxyaniline

Molecular Formula

C9H7ClFNO

Molecular Weight

199.61 g/mol

IUPAC Name

4-chloro-2-fluoro-5-prop-2-ynoxyaniline

InChI

InChI=1S/C9H7ClFNO/c1-2-3-13-9-5-8(12)7(11)4-6(9)10/h1,4-5H,3,12H2

InChI Key

LJQYJIZHXPFEBQ-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=C(C(=C1)N)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using the procedure of Example 1, Step A and employing 50.0 g (252.45 mmol) of 3-amino-6-chloro-4-fluorophenol hydrochloride, 80% propargyl bromide (60.07 g, 504.9 mmol), and potassium carbonate (69.8 g, 504.9 mmol) in acetonitrile (200 mL), the title compound was obtained as a yellow solid (16.2 g), m.p. 62°-64° C. IR (nujol, era-1), NH2 (3298.0), triple bond (2117.6). 1H NMR was consistent with the structure.
Name
3-amino-6-chloro-4-fluorophenol hydrochloride
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
60.07 g
Type
reactant
Reaction Step Two
Quantity
69.8 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of electrolytic iron powder (3.5 g) in a 5% aqueous acetic acid solution was heated to 90° C., and a solution of 4-chloro-2-fluoro-5-(2-propynyloxy)nitrobenzene (5.7 g) in acetic acid (40 ml) was dropwise added thereto at the same temperature. The resultant mixture was stirred at 90°-105° C. for 1 hour and allowed to cool to room temperature. Water (200 ml) was added thereto. Insoluble materials were filtered, and the filtrate was neutralized, followed by extraction with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated. The residue was washed with petroleum ether and carbon tetrachloride to obtain 3.6 g of 4-chloro-2-fluoro-5-(2-propynyloxy)aniline. M.P. 61.0°-61.5° C.
Name
4-chloro-2-fluoro-5-(2-propynyloxy)nitrobenzene
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.5 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A round-bottomed flask (50 cc) was charged with bis(5-amino-2-chloro-4-fluorophenyl)carbonate (1.53 g, 4.39 mmol), propargyl bromide (1.11 g, 9.36 mmol) and tetrabutylammonium bromide (70 mg, 0.22 mmol) to prepare a solution in toluene (10 mL). Subsequently, 48% sodium hydroxide in aqueous solution (5 mL) was added slowly and the mixture was stirred under heating at 80° C. for 1 h. After completion of the reaction, the reaction mixture was cooled to room temperature and water (15 mL) was added, followed by extraction with toluene (10 mL×2). The organic layers were combined and washed with water (10 mL×2). The solvent was distilled off under vacuum from the resulting toluene solution, thereby giving 4-chloro-2-fluoro-5-propargyloxyaniline (1.61 g, 8.08 mmol; yield=92.0%). 1H-NMR(CDCl3,TMS,ppm): δ2.54(1H,t,J=2.3Hz), 3.79(2H,brs), 4.70(2H,d,J=2.3Hz), 6.58(1H,d,JHF =8.9Hz), 7.07(1H,d,JHF =11.2Hz).
Name
bis(5-amino-2-chloro-4-fluorophenyl)carbonate
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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